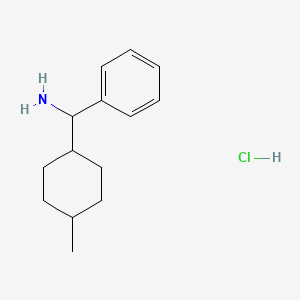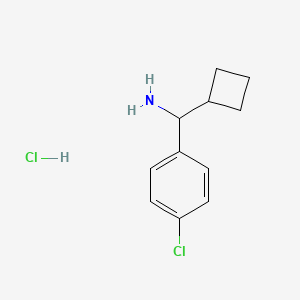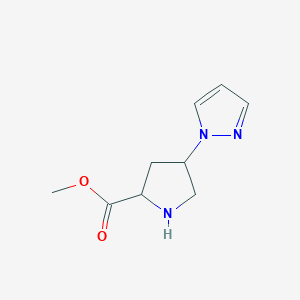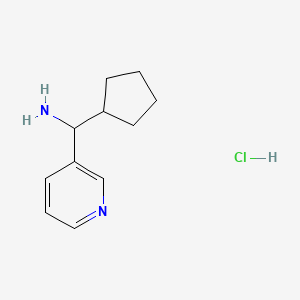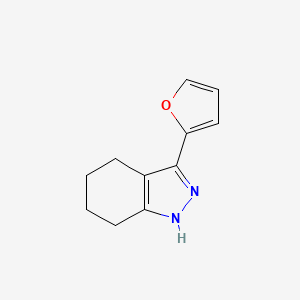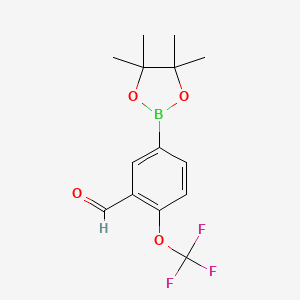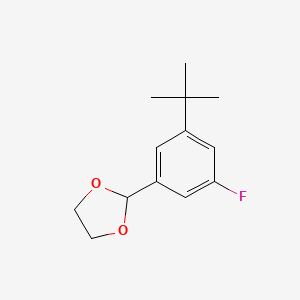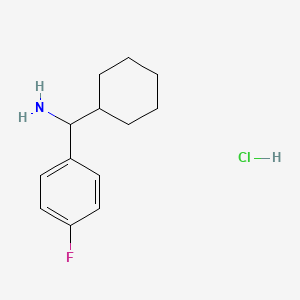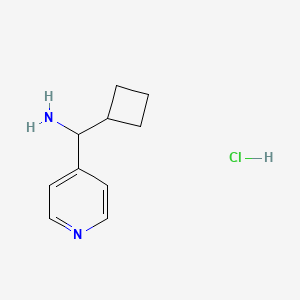
Toluene-4-sulfonic acid 2-(3-trityloxy-propoxy)-ethyl ester
Vue d'ensemble
Description
Toluene-4-sulfonic acid 2-(3-trityloxy-propoxy)-ethyl ester (T-4-SA-2-TPE) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that has a melting point of approximately 220 °C and a boiling point of approximately 290 °C. It is soluble in water, ethanol, and methanol, making it ideal for use in aqueous solutions.
Applications De Recherche Scientifique
Intrinsically Stretchable Electrochromic Displays
Toluene-4-sulfonic acid plays a role in the fabrication of stretchable, electrochromic films by forming a uniform composite with poly(3,4-ethylenedioxythiophene) and polyurethane. This innovative material demonstrates reversible electrochromism without the need for an external conductive support, presenting potential applications in flexible electronic displays and wearable technology. The color change feature of this film can be quantified through digital image analysis, enhancing its application in visual displays (Kai et al., 2017).
Synthesis of Substituted Furans
The compound's acidic properties facilitate the transformation of alkyl esters into substituted furans, showcasing its utility in organic synthesis. Specifically, when methyl and ethyl esters of certain acids are heated in toluene in the presence of p-toluene sulfonic acid, they form substituted furanones, which are valuable in the synthesis of various organic compounds (Kulinkovich et al., 1988).
Esterification Reactions
Toluene-4-sulfonic acid is utilized in the catalysis of esterification reactions, as demonstrated in the synthesis of oleic acid esters. This process is pivotal in the production of biodiesel and other ester-based chemicals, highlighting the acid's importance in renewable energy and green chemistry applications (Lacaze-Dufaure & Mouloungui, 2000).
Surfactant Synthesis
The sulfonic acid component aids in the synthesis of surfactants by catalyzing the reaction between specific alcohols and acids. This process is crucial in the creation of surfactants for various industrial applications, including detergents and emulsifiers, demonstrating the compound's versatility in chemical manufacturing (Xuechuan, 2012).
Analytical Chemistry Applications
A novel application in analytical chemistry involves the use of toluene-4-sulfonic acid derivatives for the sensitive determination of free fatty acids in biological samples. This technique employs high-performance liquid chromatography with fluorescence detection, underlining the compound's significant role in advancing analytical methodologies (Dong et al., 2018).
Propriétés
IUPAC Name |
2-(3-trityloxypropoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O5S/c1-26-18-20-30(21-19-26)37(32,33)36-25-24-34-22-11-23-35-31(27-12-5-2-6-13-27,28-14-7-3-8-15-28)29-16-9-4-10-17-29/h2-10,12-21H,11,22-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXPELCKUYPFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



